molecular formula C26H32O11 B1237533 Symplocosin CAS No. 11042-30-1

Symplocosin

Cat. No. B1237533
CAS RN: 11042-30-1
M. Wt: 520.5 g/mol
InChI Key: QLJNETOQFQXTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenyl hexopyranoside is a lignan and a glycoside.

Scientific Research Applications

Pharmacological Effects and Application Prospects

  • Symplocosin has been identified as a compound with various pharmacological activities. One study highlights that this compound, similar to Calycosin, is a phytoestrogen with a range of pharmacological actions including anticancer, anti-inflammatory, anti-osteoporosis, neuroprotection, and hepatoprotection. The study underlines the prospective use of this compound in treating various diseases and suggests future research directions including clinical trials to identify optimal medicinal concentrations for different diseases, exploring the synergistic mechanisms of this compound in combination with other drugs, and finding ways to increase its blood circulation concentration (Deng et al., 2020).

Microcosting and Economic Evaluations

  • This compound's applications extend into economic evaluations, specifically microcosting studies. These studies gather detailed data on resources used and their values, essential for estimating the cost of new technologies or community-based interventions. Future research in this domain could improve if it focuses on comparing the validity and cost of different data collection methods, conducting critical reviews of existing studies, and developing guidelines to address limitations and improve study quality (Frick, 2009).

Anti-inflammatory Properties

  • This compound, akin to compounds in the Symphytum genus, may possess significant anti-inflammatory properties. The active components of Symphytum, which likely include this compound, can act on several pathways, inhibiting pro-inflammatory enzymes, reducing the production of inflammatory chemokines and cytokines, and decreasing oxidative stress. This suggests a potential role for this compound in the development of safe and effective anti-inflammatory agents (Mahmoudzadeh, Nazemiyeh, & Hamedeyazdan, 2022).

Research on Central Nervous System Involvement

  • Emerging evidence suggests that this compound might have implications for central nervous system (CNS) disorders. Recent research is focused on determining the true extent of CNS involvement, its effects on behavior and cognition, and developing effective therapies that address the disease in both muscles and the CNS. This highlights the importance of neuroimaging tools in diagnosing and monitoring certain CNS pathologies like white matter hyperintense foci in the brain, emphasizing the need for longitudinal studies with large sample sizes to understand the emergence, progression, and consequences of CNS involvement (Korlimarla, Lim, Kishnani, & Sun, 2019).

properties

IUPAC Name

2-[4-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJNETOQFQXTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417709
Record name Symplocosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

11042-30-1
Record name Symplocosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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